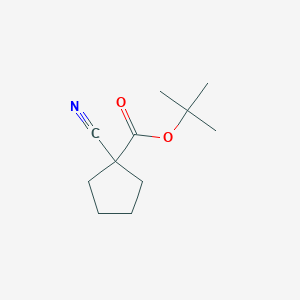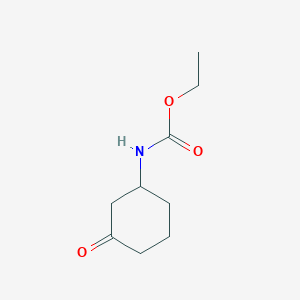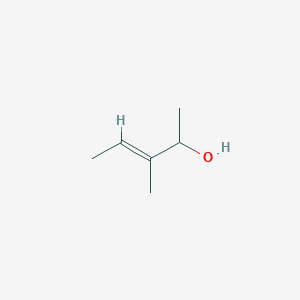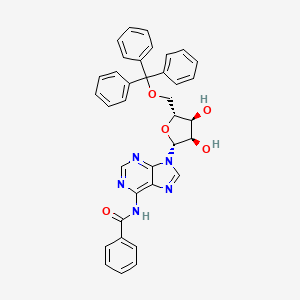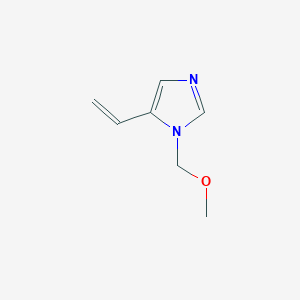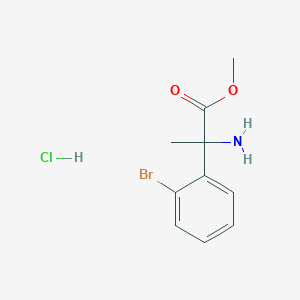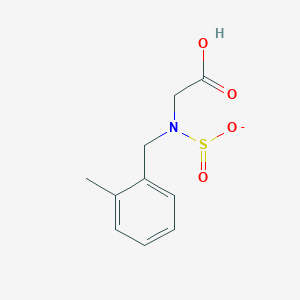
2-(N-O-Tolylmethylsulfonamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-O-Tolylmethylsulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, with a tolyl group (a methyl-substituted phenyl group) attached to the nitrogen atom of the sulfonamide.
準備方法
The synthesis of 2-(N-O-Tolylmethylsulfonamido)acetic acid typically involves the reaction of o-toluidine with chloromethylsulfonyl chloride to form the intermediate N-(o-tolylmethylsulfonyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(N-O-Tolylmethylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonamide and acetic acid.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(N-O-Tolylmethylsulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(N-O-Tolylmethylsulfonamido)acetic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-(N-O-Tolylmethylsulfonamido)acetic acid can be compared with other sulfonamides, such as:
Sulfanilamide: A simple sulfonamide with a broad spectrum of antimicrobial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12NO4S- |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
1-[[carboxymethyl(sulfinato)amino]methyl]-2-methylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-2-3-5-9(8)6-11(16(14)15)7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)/p-1 |
InChIキー |
KKFZKLPOAJUERM-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1CN(CC(=O)O)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


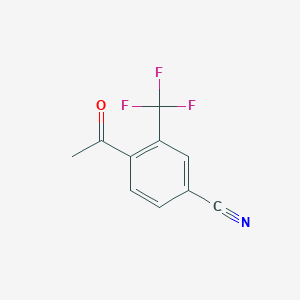

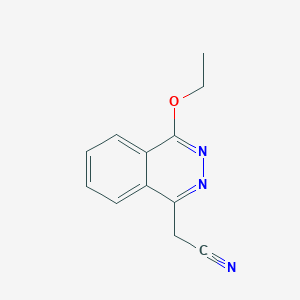
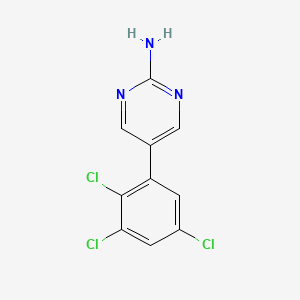
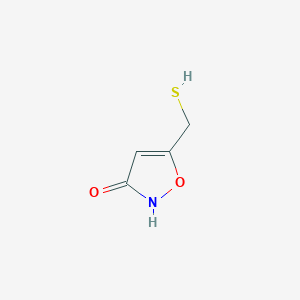
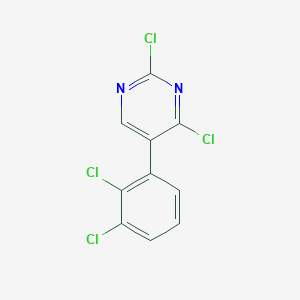
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
